[3-(4-Bromobenzoyl)-4-isoxazolyl](2-furyl)methanone
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Overview
Description
3-(4-Bromobenzoyl)-4-isoxazolylmethanone is a complex organic compound that features a bromobenzoyl group, an isoxazole ring, and a furan ring
Preparation Methods
The synthesis of 3-(4-Bromobenzoyl)-4-isoxazolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with 4-isoxazolecarboxylic acid, followed by the introduction of a furan ring through a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Bromobenzoyl)-4-isoxazolylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Bromobenzoyl)-4-isoxazolylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)-4-isoxazolylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromobenzoyl)-4-isoxazolylmethanone include:
3-(4-Bromobenzoyl)-4-isoxazolylmethanone: This compound has a phenyl group instead of a furan ring, which may alter its chemical properties and applications.
3-(4-Bromobenzoyl)-4-isoxazolylmethanone:
The uniqueness of 3-(4-Bromobenzoyl)-4-isoxazolylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H8BrNO4 |
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Molecular Weight |
346.13 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-(furan-2-carbonyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C15H8BrNO4/c16-10-5-3-9(4-6-10)14(18)13-11(8-21-17-13)15(19)12-2-1-7-20-12/h1-8H |
InChI Key |
HUPIRHAICYLOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CON=C2C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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